Cas no 3651-13-6 (1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)

1H-Pyrrol-2,4-dicarbonsäure, 5-Methyl-3-phenyl-, 2,4-diethylester ist eine hochreine chemische Verbindung mit einer einzigartigen Struktur, die sowohl einen Pyrrolring als auch Phenyl- und Ethylgruppen aufweist. Diese Verbindung zeichnet sich durch ihre ausgezeichnete Stabilität und Löslichkeit in organischen Lösungsmitteln aus, was sie ideal für Synthesen und Forschungszwecke macht. Die präzise Anordnung der funktionellen Gruppen ermöglicht vielfältige Reaktionsmöglichkeiten, insbesondere in der Herstellung von komplexen Heterocyclen und pharmazeutischen Wirkstoffen. Aufgrund ihrer definierten Reinheit und reproduzierbaren Qualität eignet sie sich besonders für anspruchsvolle chemische Anwendungen. Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um eine hohe Batch-zu-Batch-Konsistenz zu gewährleisten.
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester structure
3651-13-6 structure
Product Name:1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
CAS-Nr.:3651-13-6
MF:C17H19NO4
MW:301.337064981461
MDL:MFCD03081814
CID:323147
PubChem ID:291171
Update Time:2025-11-01

1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
    • diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
    • 2,4-Diethoxycarbonyl-5-methyl-3-phenylpyrrol
    • 2,4-Diethoxycarbonyl-5-methyl-3-phenyl-pyrrol
    • 2,4-Diethoxycarbonyl-5-methyl-3-phenylpyrrole
    • 5-Methyl-3-phenyl-pyrrol-2,4-dicarbonsaeure-diaethylester
    • 5-methyl-3-phenyl-pyrrole-2,4-dicarboxylic acid diethyl ester
    • AC1L6FA3
    • AC1Q64QF
    • AN-970
    • AR-1I4591
    • CTK4H6563
    • diethyl 2-methyl-4-phenylpyrrole-3,6-dicarboxylate
    • NSC156122
    • SureCN1126706
    • AC9717
    • SY264840
    • DTXSID50303018
    • diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4 dicarboxylate
    • WFCFVRPMQNZKLE-UHFFFAOYSA-N
    • 2,4-Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
    • Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, diethyl ester
    • NSC-156122
    • AN-970/40920587
    • CS-0451729
    • SCHEMBL1126706
    • MFCD03081814
    • 96FY6447U7
    • 3651-13-6
    • WS-02209
    • 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, diethyl ester
    • 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester
    • DB-220370
    • MDL: MFCD03081814
    • Inchi: 1S/C17H19NO4/c1-4-21-16(19)13-11(3)18-15(17(20)22-5-2)14(13)12-9-7-6-8-10-12/h6-10,18H,4-5H2,1-3H3
    • InChI-Schlüssel: WFCFVRPMQNZKLE-UHFFFAOYSA-N
    • Lächelt: O(CC)C(C1=C(C)NC(C(=O)OCC)=C1C1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 301.13147
  • Monoisotopenmasse: 301.131
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 392
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 68.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.167
  • Siedepunkt: 501.2°Cat760mmHg
  • Flammpunkt: 256.9°C
  • Brechungsindex: 1.555
  • PSA: 68.39
  • LogP: 3.34350

1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D780329-1g
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
3651-13-6 95%
1g
$1085 2024-07-20
A2B Chem LLC
AY39806-10mg
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
3651-13-6 95%
10mg
$225.00 2024-04-20
A2B Chem LLC
AY39806-20mg
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
3651-13-6 95%
20mg
$237.00 2024-04-20
A2B Chem LLC
AY39806-50mg
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
3651-13-6 95%
50mg
$268.00 2024-04-20
A2B Chem LLC
AY39806-100mg
1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester
3651-13-6 95%
100mg
$298.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522396-1g
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
3651-13-6 98%
1g
¥10692.00 2024-05-16
eNovation Chemicals LLC
D780329-1g
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
3651-13-6 95%
1g
$1085 2025-02-25
eNovation Chemicals LLC
D780329-1g
Diethyl 5-Methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
3651-13-6 95%
1g
$1085 2025-02-22

1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester Verwandte Literatur

Weitere Informationen zu 1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester

1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester: A Comprehensive Overview of Structure, Synthesis, and Applications

1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester is a derivative of pyrrole dicarboxylic acid characterized by its unique molecular architecture, which includes a pyrrole ring substituted with multiple functional groups. The compound’s CAS number 3651-13-6 serves as a critical identifier for this specific chemical entity, enabling precise references in scientific literature and industrial applications. This molecule is particularly notable for its 2,4-diethyl ester functional groups, which confer structural stability and reactivity, making it a valuable intermediate in pharmaceutical and materials science research. The 5-methyl-3-phenyl substituents further enhance its potential for selective interactions with biological targets, as evidenced by recent advancements in drug discovery and targeted therapy.

The pyrrole ring forms the core of this compound, a five-membered aromatic heterocycle known for its versatile chemical properties. The 2,4-dicarboxylic acid functionality introduces carboxyl groups at positions 2 and 4, which are esterified to form the 2,4-diethyl ester moiety. This esterification not only stabilizes the molecule but also modulates its solubility and reactivity, critical factors in optimizing its utility for pharmaceutical applications. The 5-methyl and 3-phenyl substituents add spatial complexity, enabling the molecule to interact with diverse biological systems, including enzyme active sites and cellular membranes. These structural features collectively define the compound’s molecular fingerprint, which is essential for drug design and chemical profiling.

Recent studies have highlighted the synthetic pathways for 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester, emphasizing its role as a key intermediate in the development of targeted therapies. One notable approach involves the Catalytic Asymmetric Synthesis of the pyrrole ring, which allows precise control over stereochemistry and regioselectivity. This method has been optimized to yield high-purity 2,4-diethyl ester derivatives, ensuring their suitability for pharmaceutical applications. Additionally, green chemistry principles have been integrated into the synthesis process, reducing environmental impact while maintaining chemical efficiency. These advancements underscore the compound’s relevance in sustainable drug development and eco-friendly manufacturing.

The biological activity of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester has been extensively investigated in recent years, with promising results in anti-inflammatory and anti-cancer research. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 2,4-diethyl ester functional groups enhance the molecule’s ability to inhibit pro-inflammatory cytokines, making it a potential candidate for chronic inflammatory diseases. Furthermore, the 3-phenyl substituent has been shown to modulate mitochondrial function, a critical target in cancer therapy. These findings align with the growing emphasis on multi-target drugs in modern pharmacology, where compounds like this can address complex pathophysiological mechanisms.

Advancements in computational modeling have further expanded the understanding of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester’s interactions with biological systems. Molecular docking studies have revealed its potential to bind to proteins involved in cell signaling pathways, such as kinase enzymes and transcription factors. This targeted binding capability is crucial for designing precision medicines that minimize off-target effects. Additionally, quantum mechanical calculations have provided insights into the molecule’s electronic properties, which influence its reactivity and selectivity in drug-receptor interactions. These computational tools are now integral to drug discovery pipelines, enabling rapid screening of potential therapeutic agents.

The applications of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester extend beyond pharmaceuticals into materials science and biotechnology. In nanomaterials, the pyrrole ring serves as a conductive polymer base, facilitating the development of flexible electronics and biosensors. The 2,4-diethyl ester groups also contribute to the molecule’s self-assembly properties, enabling the creation of nanoscale structures with tailored optical and electronic characteristics. In biotechnology, the compound’s ability to interact with cell membranes has sparked interest in its use as a drug delivery vehicle, where it can enhance the bioavailability of hydrophobic drugs.

Ongoing research continues to explore the synthetic versatility of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester. One emerging area is its potential as a building block for complex organic molecules, particularly in the synthesis of heterocyclic compounds with pharmacological relevance. The 2,4-diethyl ester functional groups provide a platform for further functionalization, allowing the molecule to be tailored for specific biological applications. Additionally, biocompatibility studies are being conducted to assess its safety profile for clinical use, with preliminary data suggesting low toxicity and good metabolic clearance in in vivo models.

As the field of drug discovery evolves, compounds like 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester are increasingly recognized for their multifunctional capabilities. Their unique molecular architecture and functional groups enable them to address a wide range of therapeutic challenges, from chronic diseases to cancer treatment. The integration of modern synthetic methods, computational tools, and biological assays is further enhancing the utility of this compound, positioning it as a key player in the development of next-generation therapeutics. As research progresses, the potential applications of 1H-Pyrrole-2,4-dicarboxylic acid, 5-methyl-3-phenyl-, 2,4-diethyl ester are expected to expand, driven by its adaptability and chemical versatility.

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